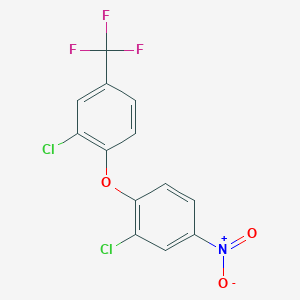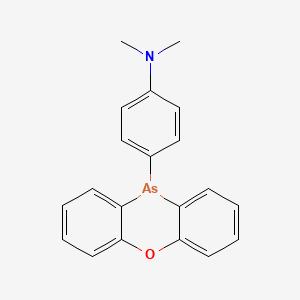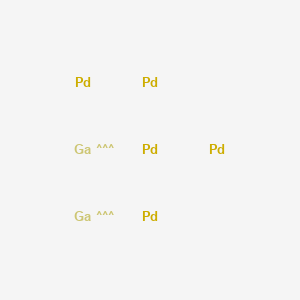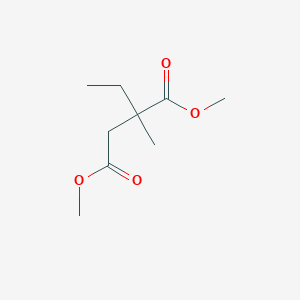![molecular formula C24H46I2NNaO4S B14648256 Sodium;2-[cyclohexyl(hexadecanoyl)amino]ethanesulfonate;molecular iodine CAS No. 53404-81-2](/img/structure/B14648256.png)
Sodium;2-[cyclohexyl(hexadecanoyl)amino]ethanesulfonate;molecular iodine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;2-[cyclohexyl(hexadecanoyl)amino]ethanesulfonate;molecular iodine is a complex organic compound with a molecular formula of C24H46I2NNaO4S . This compound is known for its unique structure, which includes a cyclohexyl group, a hexadecanoyl chain, and an ethanesulfonate group, all coordinated with molecular iodine. It has applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;2-[cyclohexyl(hexadecanoyl)amino]ethanesulfonate;molecular iodine involves multiple steps. One common method includes the reaction of cyclohexylamine with hexadecanoyl chloride to form N-cyclohexylhexadecanamide. This intermediate is then reacted with ethanesulfonic acid to form 2-[cyclohexyl(hexadecanoyl)amino]ethanesulfonic acid. Finally, this compound is neutralized with sodium hydroxide and coordinated with molecular iodine to form the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The process includes the use of high-purity reagents, precise temperature control, and efficient mixing to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;2-[cyclohexyl(hexadecanoyl)amino]ethanesulfonate;molecular iodine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids and sulfonic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of iodinated derivatives.
Applications De Recherche Scientifique
Sodium;2-[cyclohexyl(hexadecanoyl)amino]ethanesulfonate;molecular iodine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Mécanisme D'action
The mechanism of action of Sodium;2-[cyclohexyl(hexadecanoyl)amino]ethanesulfonate;molecular iodine involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It can also interact with protein thiol groups, leading to protein denaturation and inhibition of enzymatic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium dodecyl sulfate: Another surfactant with a similar sulfonate group.
Cyclohexylamine: Shares the cyclohexyl group but lacks the sulfonate and iodine components.
Hexadecanoyl chloride: Contains the hexadecanoyl chain but lacks the sulfonate and iodine components.
Uniqueness
Sodium;2-[cyclohexyl(hexadecanoyl)amino]ethanesulfonate;molecular iodine is unique due to its combination of a cyclohexyl group, a long-chain fatty acid, and a sulfonate group coordinated with iodine. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .
Propriétés
Numéro CAS |
53404-81-2 |
|---|---|
Formule moléculaire |
C24H46I2NNaO4S |
Poids moléculaire |
721.5 g/mol |
Nom IUPAC |
sodium;2-[cyclohexyl(hexadecanoyl)amino]ethanesulfonate;molecular iodine |
InChI |
InChI=1S/C24H47NO4S.I2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-24(26)25(21-22-30(27,28)29)23-18-15-14-16-19-23;1-2;/h23H,2-22H2,1H3,(H,27,28,29);;/q;;+1/p-1 |
Clé InChI |
OFMPRCXZKZUYQC-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)N(CCS(=O)(=O)[O-])C1CCCCC1.[Na+].II |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[2-(4-Chlorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine](/img/structure/B14648206.png)




![4-Acetamido-N-[4-(dimethylamino)phenyl]butanamide](/img/structure/B14648227.png)
![2,2'-[3-Chloro-2-(chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B14648232.png)
![[1,2,4]Triazolo[1,5-a]pyrimidine, 2-(4-methylphenyl)-, 1-oxide](/img/structure/B14648239.png)


![Ethyl 3-[(2-cyanoethyl)(ethyl)phosphoryl]propanoate](/img/structure/B14648259.png)
